Cas no 477326-81-1 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide)

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole-thiazole core linked to a cyclopropanecarboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The fused benzothiazole and thiazole rings enhance π-conjugation, potentially improving binding affinity in biological systems. The cyclopropane group contributes to rigidity, which may enhance metabolic stability. This compound is particularly useful in the development of kinase inhibitors, antimicrobial agents, or fluorescent probes due to its electron-rich scaffold. Its synthetic versatility allows for further functionalization, enabling structure-activity relationship studies in drug discovery.
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide structure
477326-81-1 structure
Product name:N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide
CAS No:477326-81-1
MF:C14H11N3OS2
MW:301.38663983345
CID:6336134
PubChem ID:3426457

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide
    • cid_3426457
    • SR-01000009078
    • 477326-81-1
    • CCG-193412
    • N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclopropanecarboxamide
    • F0779-0558
    • CHEMBL1492461
    • N-[4-(1,3-benzothiazol-2-yl)-2-thiazolyl]cyclopropanecarboxamide
    • AKOS002048189
    • HMS2255B11
    • SR-01000009078-1
    • N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
    • BDBM49317
    • N-[4-(1,3-benzothiazol-2-yl)thiazol-2-yl]cyclopropanecarboxamide
    • SMR000018549
    • MLS000102876
    • Inchi: 1S/C14H11N3OS2/c18-12(8-5-6-8)17-14-16-10(7-19-14)13-15-9-3-1-2-4-11(9)20-13/h1-4,7-8H,5-6H2,(H,16,17,18)
    • InChI Key: WJUDXWHBQUYANS-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=NC3C=CC=CC=3S2)N=C1NC(C1CC1)=O

Computed Properties

  • Exact Mass: 301.03435433g/mol
  • Monoisotopic Mass: 301.03435433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 111Ų

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0779-0558-30mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0779-0558-20μmol
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0779-0558-5mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0779-0558-10μmol
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0779-0558-15mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0779-0558-3mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0779-0558-10mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0779-0558-2mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0779-0558-25mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0779-0558-20mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
477326-81-1 90%+
20mg
$99.0 2023-05-17

Additional information on N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide

Comprehensive Overview of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide (CAS No. 477326-81-1)

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide, identified by its CAS number 477326-81-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic amides, featuring a unique combination of benzothiazole and thiazole moieties linked to a cyclopropanecarboxamide group. Its intricate molecular structure makes it a subject of interest for drug discovery and material science applications.

Recent trends in scientific literature highlight the growing demand for novel heterocyclic compounds like N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide. Researchers are particularly intrigued by its potential as a kinase inhibitor or antimicrobial agent, aligning with the global focus on combating antibiotic resistance. The compound’s benzothiazole-thiazole hybrid structure is also being explored for its fluorescence properties, which could be leveraged in bioimaging or sensor development.

From a synthetic chemistry perspective, the preparation of CAS 477326-81-1 involves multi-step reactions, often starting from 2-aminobenzothiazole derivatives. Optimizing its yield and purity remains a key challenge, as discussed in recent patents and journal articles. The compound’s solubility and stability under physiological conditions are critical parameters being investigated for potential drug formulation applications.

In the context of green chemistry, researchers are evaluating eco-friendly synthesis routes for N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide. This aligns with the industry’s shift toward sustainable practices, addressing common search queries like "environmentally benign heterocycle synthesis". Computational studies using AI-driven molecular modeling tools are also being employed to predict its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), a hot topic in computational drug design.

The compound’s structure-activity relationship (SAR) is another focal point, particularly for researchers querying terms like "benzothiazole-based bioactive compounds". Preliminary studies suggest that modifications to its cyclopropane ring or thiazole nitrogen could enhance target selectivity. Such insights are valuable for designing next-generation small-molecule therapeutics against diseases like cancer or inflammatory disorders.

Analytical characterization of CAS 477326-81-1 typically employs HPLC-MS, NMR spectroscopy, and X-ray crystallography. These techniques confirm its molecular identity while providing data for QSAR (Quantitative Structure-Activity Relationship) modeling. The compound’s thermal stability, measured via DSC (Differential Scanning Calorimetry), is relevant for industrial-scale production considerations.

In material science, the π-conjugated system of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide has sparked interest for organic electronics. Its potential as a charge transport material in OLEDs or photovoltaic devices is under investigation, coinciding with searches for "thiazole-based semiconductors". Patent databases reveal ongoing work to optimize its electroluminescence efficiency.

Regulatory aspects of this compound are frequently queried ("CAS 477326-81-1 safety data"). While not classified as hazardous under current guidelines, proper laboratory handling protocols are recommended due to limited toxicological data. Its biodegradability profile is being assessed to address environmental concerns, a priority in modern chemical development.

Future research directions for N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylcyclopropanecarboxamide may explore its cocrystal formation with pharmaceutically acceptable coformers to improve bioavailability. Additionally, its metal complexation behavior with transition metals could unlock catalytic or medicinal applications, responding to interest in "hybrid inorganic-organic functional materials".

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